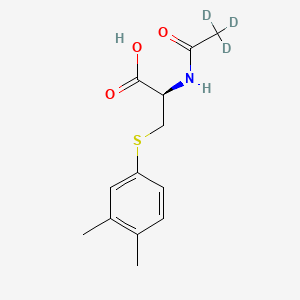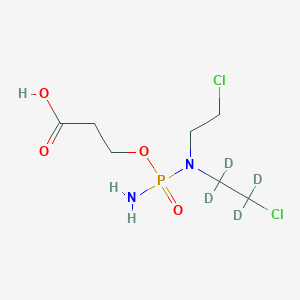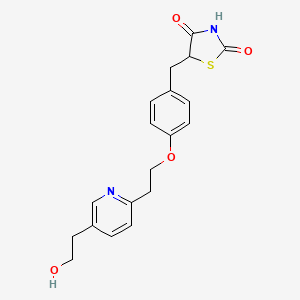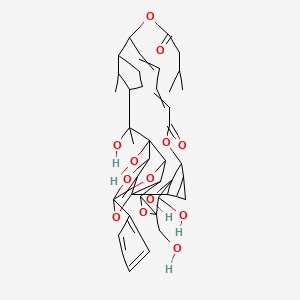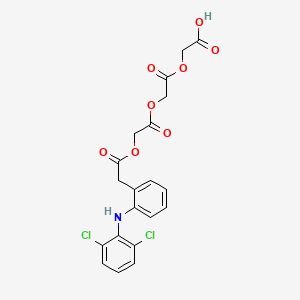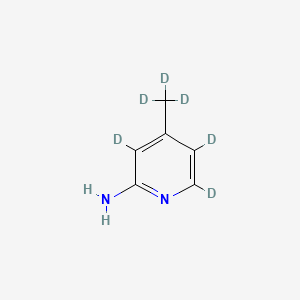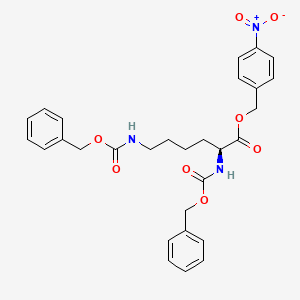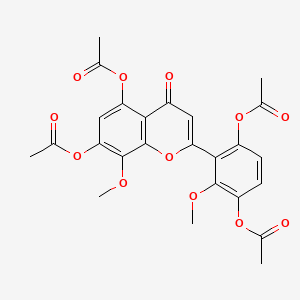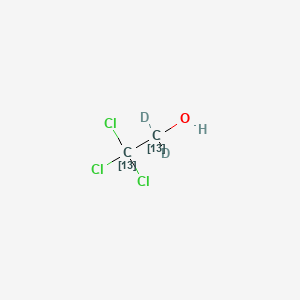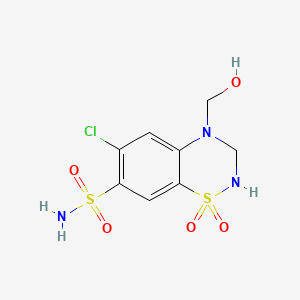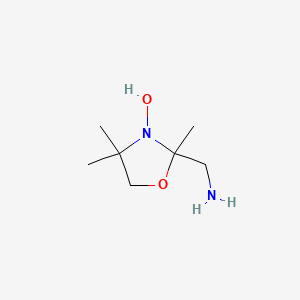
2-(Aminomethyl)-2-methyl Doxyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(Aminomethyl)pyridine” is used in laboratory chemicals . It’s also known as “2-Picolylamine” and has a molecular formula of C6 H8 N2 .
Synthesis Analysis
A set of four C-8-aminomethyl derivatives of quercetin has been synthesized by Mannich reaction . The synthesis was carried out using a simple procedure to give target compounds as hydrochlorides .Molecular Structure Analysis
The molecular weight of “(Aminomethyl)pyridine” is 108.14 . It’s stable under normal conditions, but incompatible products should be avoided .Chemical Reactions Analysis
A Pd nanoparticles supported on 2-(aminomethyl)phenols modified boehmite was prepared by a simple and rapid method . This material was employed as a recyclable catalyst for Suzuki–Miyaura cross-coupling reaction with high reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by various techniques . For example, UV–Vis spectroscopy can be used to determine the amount of light absorbed by the sample, which allows the determination of the physical and chemical properties of the specimen .Applications De Recherche Scientifique
Anticancer Properties of Methylated Compounds
Methylated flavonoids like diosmetin (DMT) and tamarixetin (TMT) have been highlighted for their significant anticancer properties. These compounds, due to their methyl groups, exhibit potent cytotoxic effects against various cancer cell lines. The presence of methyl groups influences the compound's ability to interact with biological targets, suggesting that modifications like methylation in compounds such as 2-(Aminomethyl)-2-methyl doxyl could enhance their pharmacological profiles (Chan Eric Wei Chiang et al., 2021).
Role in Methylation and DNA Repair
The presence of methylation sites, such as those in this compound, is crucial for biological processes including DNA repair and gene expression regulation. Hydroxymethylation, a process related to DNA methylation, plays a significant role in DNA repair mechanisms and disease progression, indicating that compounds with methylation potential could be important in modulating these processes (A. Shukla et al., 2015).
Antimicrobial Potential of Chitosan
While not directly related, the study of chitosan, an aminopolysaccharide, reveals the antimicrobial potential of compounds with amino groups. Given that this compound contains an aminomethyl group, it's plausible that similar compounds could exhibit antimicrobial properties, which could be beneficial in developing new antimicrobial agents (D. Raafat & H. Sahl, 2009).
Environmental Persistence and Safety of Parabens
Research on parabens, which share a degree of structural similarity with this compound through their ester groups, highlights the importance of understanding the environmental fate and safety profile of such compounds. Studies indicate that while generally safe, the environmental accumulation and potential endocrine-disrupting effects of such compounds necessitate careful consideration in their applications (Camille Haman et al., 2015).
Safety and Hazards
Orientations Futures
The development of new synthetic reactions that meet the principles of green chemistry is a future direction in the field . For example, new synthetic routes to 2-aminothiophenes, including multicomponent reactions, homogeneously- or heterogeneously-catalyzed reactions, have been reviewed with a focus on green pathways .
Mécanisme D'action
Target of Action
The primary target of 2-(Aminomethyl)-2-methyl Doxyl is bacterial membranes . The compound can accept more protons from its surroundings, leading to a stronger proton sponge effect, which promotes bacterial membrane permeability . This allows antibiotics to reach their intracellular target .
Mode of Action
The mode of action of this compound involves interaction with bacterial membranes. The compound’s ability to accept protons enhances the permeability of bacterial membranes . This increased permeability allows antibiotics to penetrate the bacterial cell and reach their intracellular targets .
Result of Action
The result of the action of this compound is the increased permeability of bacterial membranes, which allows antibiotics to penetrate the bacterial cell and exert their antimicrobial effects . This can lead to the death of the bacterial cell and resolution of the infection.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ability to accept protons and thus its effectiveness in increasing bacterial membrane permeability Additionally, the presence of other substances, such as antibiotics, can influence the compound’s efficacy
Propriétés
IUPAC Name |
(3-hydroxy-2,4,4-trimethyl-1,3-oxazolidin-2-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-6(2)5-11-7(3,4-8)9(6)10/h10H,4-5,8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXTKLNBRCPRICX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(N1O)(C)CN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30747012 |
Source


|
| Record name | 2-(Aminomethyl)-2,4,4-trimethyl-1,3-oxazolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
663610-75-1 |
Source


|
| Record name | 2-(Aminomethyl)-2,4,4-trimethyl-1,3-oxazolidin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30747012 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

